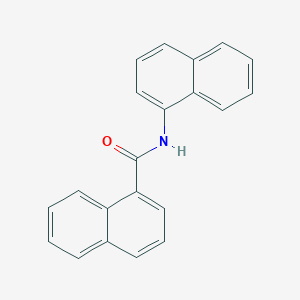

n-(1-Naphthyl)-1-naphthamide

説明

N-(1-Naphthyl)-1-naphthamide is a naphthalene-derived compound featuring two naphthyl groups linked via an amide bond. These compounds share functional groups (e.g., naphthyl rings, amide/amine linkages) but differ in substituents and biological roles .

特性

CAS番号 |

5439-52-1 |

|---|---|

分子式 |

C21H15NO |

分子量 |

297.3 g/mol |

IUPAC名 |

N-naphthalen-1-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C21H15NO/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,22,23) |

InChIキー |

OAJJHQSXKMOPJU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |

製品の起源 |

United States |

準備方法

- N-(1-ナフチル)エチレンジアミン二塩酸塩は、いくつかの方法で合成できます。

- 1-ナフチルアミンと2-クロロエチルアミンの反応。

- 1-ブロモナフタレンとエチレンジアミンを反応させて、塩酸から再結晶させる。

- 工業生産方法には、これらの経路の修正が含まれる場合があります。

化学反応の分析

科学的研究の応用

- Chemistry : Used in various analytical methods.

- Biology : May have applications in enzyme assays.

- Medicine : Notable for its role in detecting specific compounds.

- Industry : Used as a coupling agent.

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of N-(1-Naphthyl)-1-naphthamide with its analogs:

*Estimated based on molecular formula.

Key Observations:

Functional Groups :

- This compound contains two naphthyl groups connected by an amide bond, distinguishing it from NPA (phthalamic acid backbone) and N-(1-naphthyl)ethylenediamine (ethylenediamine chain with hydrochloride salts).

- 1-Naphthylacetamide has a simpler structure with a single naphthyl group and an acetamide side chain, enabling its role as a plant growth regulator .

Biological Activity: NPA: A potent auxin transport inhibitor, used to study root development and nodulation in plants . 1-Naphthylacetamide: Functions as a synthetic auxin, promoting root initiation in crops . N-(1-Naphthyl)ethylenediamine dihydrochloride: Primarily used in colorimetric assays (e.g., nitrite detection) due to its diazotization properties .

Market and Industrial Relevance: N-(1-Naphthyl)ethylenediamine dihydrochloride: The global market is projected to grow at a CAGR of 3.5% (2024–2027), driven by demand in environmental testing and pharmaceuticals . 1-Naphthylacetamide: Historic consumption (1997–2019) peaked in agricultural sectors, with long-term projections indicating steady use in emerging economies .

N-(1-Naphthyl)phthalamic Acid (NPA)

- Mechanism : Inhibits polar auxin transport by binding to ABCB/P-glycoprotein transporters, altering plant morphology .

- Experimental Use: Induced pseudonodules in non-nodulating sweetclover mutants, demonstrating its role in mimicking symbiotic signaling .

1-Naphthylacetamide

- Agricultural Impact : Reduces fruit drop in orchards and enhances rooting in cuttings, with optimal efficacy at 100–500 ppm concentrations .

N-(1-Naphthyl)ethylenediamine dihydrochloride

- Analytical Chemistry : Forms azo dyes with nitrites, enabling quantification in water and food samples (detection limit: 0.01–0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。